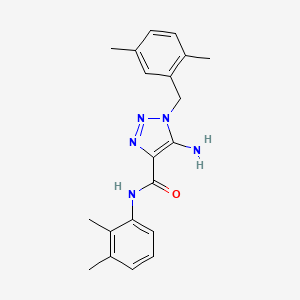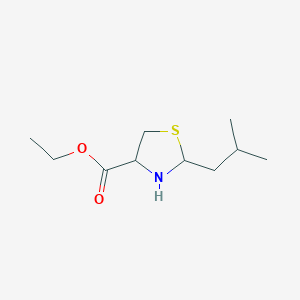
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is an organic compound featuring a thiazolidinone core with functional groups that influence its reactivity and potential applications. The compound is notable for its complex structure, which allows for significant versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and subsequent modifications to introduce the allylidene and pyridinyl groups. One common route starts with the reaction of 2-methyl-3-phenylacrylic acid with thiosemicarbazide to form a thiosemicarbazone, which then undergoes cyclization to yield the thiazolidinone core. The resulting intermediate is further reacted with pyridine-3-carboxylic acid or its derivatives to introduce the pyridinyl acetamide functionality. Reaction conditions generally include acid or base catalysis, heating, and the use of appropriate solvents to facilitate each step.
Industrial Production Methods
Industrial production of this compound may involve streamlined processes for scalability and efficiency. These could include automated synthesis systems to manage the multi-step reactions with precise control over reaction times, temperatures, and purification processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide can participate in various chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms, possibly altering the thiazolidinone ring.
Reduction: : Addition of hydrogen or removal of oxygen, potentially converting ketones to alcohols.
Substitution: : Replacement of functional groups, particularly at the pyridinyl or allylidene positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions. Typical conditions might involve controlled temperatures, specific solvents to stabilize intermediates, and catalysts to enhance reaction rates.
Major Products Formed
Products depend on the specific reaction and conditions. For instance, oxidation may lead to sulfone derivatives, reduction could yield alcohols or amines, and substitution reactions might introduce various functional groups, altering the compound's properties.
Scientific Research Applications
In Chemistry
In Biology and Medicine
Due to its unique structure, the compound exhibits biological activity, including anti-inflammatory, antibacterial, and anticancer properties. It's used in research for developing new pharmaceuticals and understanding biological pathways.
In Industry
Mechanism of Action
The compound interacts with biological molecules primarily through its thiazolidinone and allylidene groups. These functionalities allow it to bind to enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways depend on the specific biological context but often involve inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 2-((Z)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinctive reactivity and biological activity. Similar compounds include:
2-(2-methyl-3-phenylallylidene)-4-oxo-3-thioxothiazolidine
N-(pyridin-3-yl)acetyl-2-thioxothiazolidin-4-one
5-arylidene-2-thioxothiazolidin-4-one derivatives
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-14(10-15-6-3-2-4-7-15)11-17-19(25)23(20(26)27-17)13-18(24)22-16-8-5-9-21-12-16/h2-12H,13H2,1H3,(H,22,24)/b14-10+,17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUORPOXWBWRS-RLGXRJJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![3-(4-tert-butylbenzyl)-6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695672.png)

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)




![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)
![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)

![N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2695689.png)
